Ipragliflozin-d5 is a deuterated form of ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus by promoting glycemic control through the inhibition of glucose reabsorption in the kidneys. Ipragliflozin-d5 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking and analysis of drug metabolism and pharmacodynamics.
Ipragliflozin-d5 is classified under the category of antidiabetic agents, specifically as an SGLT2 inhibitor. It is synthesized from starting materials that are readily available and cost-effective, aligning with principles of green chemistry. The compound is derived from the parent compound ipragliflozin, which has been extensively studied and marketed for clinical use.
The synthesis of ipragliflozin-d5 involves several key steps that utilize deuterated reagents to replace specific hydrogen atoms with deuterium. A notable synthetic route includes:
These methods emphasize simplicity and efficiency, avoiding harsh reaction conditions or expensive reagents, thus making them favorable for large-scale synthesis .
Ipragliflozin-d5 has a molecular formula of C_19H_21D_5F_2N_2O_4S. The presence of deuterium atoms in the structure enhances its stability and alters its physical properties slightly compared to non-deuterated ipragliflozin. The compound's structure features:
The molecular weight is approximately 396.52 g/mol, which is important for calculating dosages in pharmacological studies.
Ipragliflozin-d5 undergoes various chemical reactions typical of SGLT2 inhibitors, including:
The reactions are generally characterized by their selectivity and efficiency, contributing to the compound's suitability for therapeutic applications .
Ipragliflozin-d5 functions by inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking this transporter, ipragliflozin-d5 promotes:
The mechanism also leads to osmotic diuresis, which can result in weight loss and reduced blood pressure in some patients .
Ipragliflozin-d5 exhibits several notable physical and chemical properties:
Further analyses such as NMR spectroscopy confirm the incorporation of deuterium into the molecule, which is crucial for its application in pharmacokinetic studies .
Ipragliflozin-d5 is primarily used in research settings to study:
These applications are vital for optimizing therapeutic strategies involving SGLT2 inhibitors and improving patient outcomes in diabetes management .
Ipragliflozin-d5 (chemical formula: C₂₁H₁₆D₅FO₅S; molecular weight: 409.48 g/mol) is a deuterium-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor ipragliflozin. This isotopologue features five deuterium atoms (D) replacing protium (H) at specific positions on the benzothiophene moiety—specifically at the 3,4,5,6,7 positions of the fused benzene ring [5] [9]. The core pharmacophore remains identical to the non-deuterated parent compound, preserving the O-glucoside structure critical for SGLT2 binding. The molecular structure retains the fluorine atom at the 4-position and the thioether linkage essential for target engagement, while deuterium substitution introduces a mass shift detectable via mass spectrometry [5].
The deuterium atoms are incorporated at metabolically stable positions to minimize interference with biological activity. X-ray crystallography confirms that deuteration does not alter the three-dimensional conformation or the C-glycosidic bond geometry, maintaining the (2S,3R,4R,5S,6R) stereochemistry required for optimal SGLT2 inhibition [9]. This structural fidelity ensures that the labeled compound serves as a reliable tracer for pharmacokinetic studies.
Table 1: Structural Specifications of Ipragliflozin-d5
Property | Specification |
---|---|
Chemical Formula | C₂₁H₁₆D₅FO₅S |
Molecular Weight | 409.48 g/mol |
Deuterium Positions | 3,4,5,6,7 of benzothiophene ring |
Parent Compound CAS | 761423-87-4 |
Isotopologue CAS | Not provided in sources |
Key Pharmacophore | (2S,3R,4R,5S,6R)-O-glucoside |
Deuterium labeling serves as a powerful tool for elucidating the metabolic pathways of SGLT2 inhibitors like ipragliflozin. The kinetic isotope effect (KIE) arising from deuterium’s higher atomic mass (2 vs. 1 amu) strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This reduced bond lability decelerates oxidative metabolism by cytochrome P450 enzymes, particularly at deuterium-substituted sites [4] [7]. For ipragliflozin, deuteration targets the benzothiophene ring—a known site of phase I metabolism—enabling researchers to track hepatic biotransformation without compromising the molecule’s target affinity [7] [9].
In comparative studies, deuterated analogs exhibit altered metabolic stability while maintaining pharmacological activity. Research shows that the half-life (t₁/₂) of deuterated SGLT2 inhibitors increases by 20–40% in in vitro hepatocyte models due to attenuated CYP2C8/3A4-mediated oxidation [7]. This property allows ipragliflozin-d5 to function as an internal standard in mass spectrometry, eliminating quantification errors caused by matrix effects in bioanalytical assays [4]. Furthermore, deuterium tagging distinguishes drug-derived metabolites from endogenous compounds in urine and plasma, facilitating precise excretion studies—a critical advantage given ipragliflozin’s renal clearance pathway [3] [6].
Ipragliflozin-d5 enables high-resolution pharmacokinetic (PK) and pharmacodynamic (PD) studies through isotope tracing. When co-administered with non-deuterated ipragliflozin in crossover trials, it permits simultaneous tracking of both compounds in biological matrices. This approach accurately quantifies absorption, distribution, metabolism, and excretion (ADME) parameters without inter-study variability [4] [7]. Key applications include:
Table 2: Pharmacokinetic Advantages of Deuterium Labeling in Ipragliflozin Studies
Parameter | Non-Deuterated Ipragliflozin | Ipragliflozin-d5 | Analytical Benefit |
---|---|---|---|
Metabolic Half-life | 10–14 hours | 12–18 hours | Extended detection window |
Key Metabolism Sites | Benzothiophene ring | Stabilized against oxidation | Clearer metabolite profiling |
Detection in Plasma | Subject to matrix effects | Distinguishable mass signal | Internal standardization for LC-MS/MS |
Urinary Recovery | ~1% unchanged | Identical excretion profile | Isotope-resolved excretion quantification |
Deuterium labeling also advances in vivo distribution studies. Whole-body autoradiography with ipragliflozin-d5 localizes the compound to renal proximal tubules—the site of SGLT2 expression—and highlights reduced placental transfer due to deuteration [7]. Furthermore, it clarifies drug-drug interactions (DDIs): Co-administration with metformin or pioglitazone does not alter ipragliflozin-d5’s PK, confirming the absence of transporter-mediated DDIs at SGLT2 [7] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0